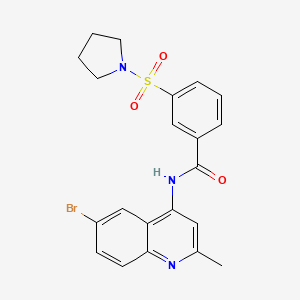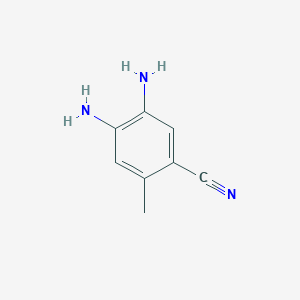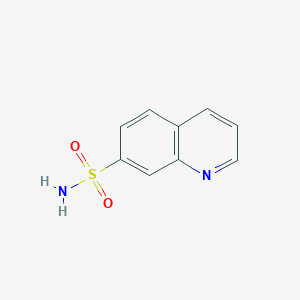
2-Chloro-4,6-dimethoxyquinazoline
Descripción general
Descripción
It belongs to the quinazoline family and contains chlorine and methoxy groups. Quinazolines have diverse applications in medicinal chemistry, including as kinase inhibitors and fungicides .
Synthesis Analysis
A notable method for synthesizing 2-chloro-4,6-dimethoxyquinazoline involves aromatic nucleophilic substitution. Researchers have successfully obtained novel derivatives of 2-anilinopyrimidines by reacting 2-chloro-4,6-dimethylpyrimidine with various substituted anilines under microwave conditions. The substituents significantly influence the reaction efficiency .
Molecular Structure Analysis
The molecular formula of this compound is C₁₀H₉ClN₂O₂. Its structure consists of a quinazoline core with chlorine and two methoxy groups attached at positions 2 and 4, respectively .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in nucleophilic substitution reactions, especially with anilines. Understanding its reactivity and potential transformations is crucial for further synthetic applications .
Mecanismo De Acción
Target of Action
2-Chloro-4,6-dimethoxyquinazoline and its derivatives have been found to exhibit significant anticancer activity . The primary targets of these compounds are DNA, EGFR (Epidermal Growth Factor Receptor), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . These targets play crucial roles in cell proliferation and survival, making them important targets for anticancer drugs.
Mode of Action
The interaction of this compound with its targets results in significant changes in cellular processes. The compound and its derivatives bind strongly to DNA, EGFR, and VEGFR-2 . This binding can inhibit the function of these targets, leading to the disruption of cell proliferation and survival pathways. This ultimately leads to the death of cancer cells .
Biochemical Pathways
It is known that the compound interferes with the function of dna, egfr, and vegfr-2 . This can disrupt several cellular processes, including DNA replication, cell division, and signal transduction. The disruption of these processes can lead to cell death, particularly in cancer cells .
Pharmacokinetics
The compound’s strong binding affinity for its targets suggests that it may have good bioavailability
Result of Action
The action of this compound results in the death of cancer cells. By binding to DNA, EGFR, and VEGFR-2, the compound disrupts essential cellular processes . This leads to the inhibition of cell proliferation and survival, resulting in the death of cancer cells .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4,6-dimethoxyquinazoline has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. This compound may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-Chloro-4,6-dimethoxyquinazoline. One potential direction is to further explore its antitumor activity and elucidate its mechanism of action. Another potential direction is to investigate its potential as an antifungal and antiviral agent. Additionally, it may be worthwhile to explore the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Overall, this compound has significant potential for further research and development in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
2-Chloro-4,6-dimethoxyquinazoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to exhibit antifungal activity against Candida albicans and Cryptococcus neoformans, as well as antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
2-chloro-4,6-dimethoxyquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-6-3-4-8-7(5-6)9(15-2)13-10(11)12-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRPCOUSQCENMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N=C2OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289508 | |
| Record name | Quinazoline, 2-chloro-4,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952434-89-8 | |
| Record name | Quinazoline, 2-chloro-4,6-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952434-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinazoline, 2-chloro-4,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

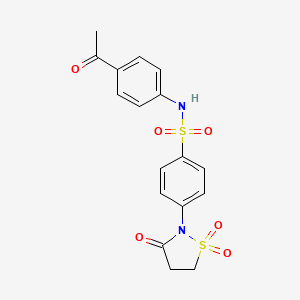
![N-[3-({[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B3315977.png)
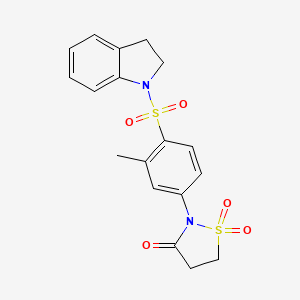
![N-[3-({[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B3315987.png)
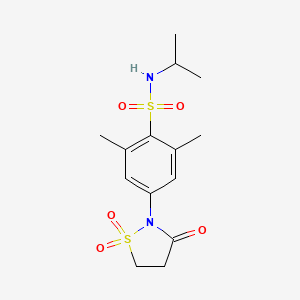
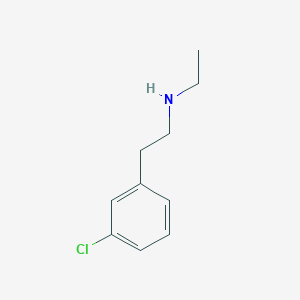
![[2-(2-Chlorophenoxymethyl)phenyl]methanamine](/img/structure/B3316014.png)
